

Spectroscopic Analysis of 4-Chloro-N-methylpicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-N-methylpicolinamide

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **4-Chloro-N-methylpicolinamide**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to facilitate the replication and interpretation of these analytical techniques.

Molecular Structure

Chemical Name: **4-Chloro-N-methylpicolinamide** CAS Number: 220000-87-3

Molecular Formula: C₇H₇ClN₂O Molecular Weight: 170.60 g/mol

The structure of **4-Chloro-N-methylpicolinamide** consists of a pyridine ring substituted with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of **4-Chloro-N-methylpicolinamide**.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.50	d	~5.2	H-6
~8.20	s	-	H-3
~7.50	d	~5.2	H-5
~8.3 (broad s)	br s	-	NH
~2.95	d	~4.9	CH ₃

Note: Predicted values based on similar structures. Actual experimental values may vary slightly.

¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

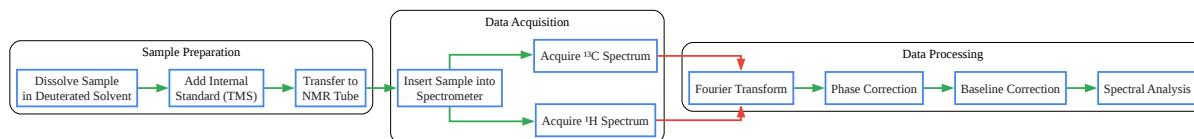
Chemical Shift (δ) ppm	Assignment
~164	C=O (Amide)
~152	C-2
~149	C-6
~145	C-4
~127	C-5
~122	C-3
~26	CH ₃

Note: Predicted values based on typical chemical shift ranges for substituted pyridines and amides.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **4-Chloro-N-methylpicolinamide** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point ($\delta = 0$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of **4-Chloro-N-methylpicolinamide** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch (Amide)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2950	Medium	C-H Stretch (Methyl)
~1670	Strong	C=O Stretch (Amide I)
~1580, ~1470	Medium-Strong	C=C and C=N Ring Stretching (Pyridine)
~1540	Medium	N-H Bend (Amide II)
~1100	Strong	C-Cl Stretch

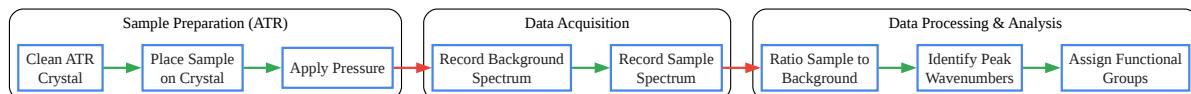
Note: These are expected absorption ranges. The exact peak positions can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean.

- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.



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FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of **4-Chloro-N-methylpicolinamide** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

m/z	Ion	Fragmentation Pathway
170/172	$[M]^+$	Molecular Ion (Isotopic pattern due to $^{35}\text{Cl}/^{37}\text{Cl}$)
135	$[M - \text{Cl}]^+$	Loss of a chlorine radical
142/144	$[M - \text{CO}]^+$	Loss of carbon monoxide
114	$[M - \text{N}(\text{CH}_3)\text{C}(\text{O})]^+$	Cleavage of the amide group
58	$[\text{CH}_3\text{NHCO}]^+$	N-methylcarboxamide fragment

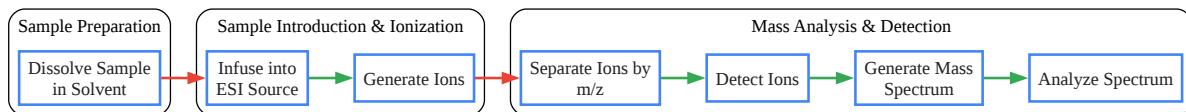
Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid organic compound is Electrospray Ionization (ESI) coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the $\mu\text{g/mL}$ to ng/mL range).
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- **Ionization:** The sample is ionized in the ESI source, typically forming protonated molecules $[\text{M}+\text{H}]^+$.
- **Mass Analysis:** The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

- Detection: The separated ions are detected, and a mass spectrum is generated.
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain structural information.



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Mass Spectrometry Experimental Workflow

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of **4-Chloro-N-methylpicolinamide**. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment. The detailed experimental protocols and workflows serve as a valuable resource for scientists and researchers working with this compound, ensuring consistent and reliable analytical results.

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